

# Spectroscopic and Structural Elucidation of 4-(4-Bromobenzyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Bromobenzyl)phenol

Cat. No.: B15372182

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This technical guide provides a detailed overview of the spectroscopic properties of **4-(4-Bromobenzyl)phenol**, a key intermediate in various chemical syntheses. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers in the process of synthesizing and characterizing this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(4-Bromobenzyl)phenol**. These values are calculated based on the analysis of its structural components: a p-substituted phenol ring and a 4-bromobenzyl group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-(4-Bromobenzyl)phenol**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                         |
|----------------------------------|--------------|-------------|------------------------------------|
| ~9.5                             | Singlet      | 1H          | Phenolic -OH                       |
| ~7.40                            | Doublet      | 2H          | Ar-H (ortho to -Br)                |
| ~7.10                            | Doublet      | 2H          | Ar-H (ortho to -CH <sub>2</sub> -) |
| ~7.05                            | Doublet      | 2H          | Ar-H (ortho to -OH)                |
| ~6.75                            | Doublet      | 2H          | Ar-H (meta to -OH)                 |
| ~3.90                            | Singlet      | 2H          | Benzylic -CH <sub>2</sub> -        |

Table 2: Predicted <sup>13</sup>C NMR Data for **4-(4-Bromobenzyl)phenol**

| Chemical Shift ( $\delta$ , ppm) | Assignment                                     |
|----------------------------------|--|
| ~155.0                           | C-OH   |
| ~140.0                           | C (quaternary, attached to -CH <sub>2</sub> -) |
| ~132.0                           | C (quaternary, attached to -Br)                |
| ~131.5                           | CH (ortho to -Br)                              |
| ~130.0                           | CH (ortho to -CH <sub>2</sub> -)               |
| ~129.5                           | CH (ortho to -OH)                              |
| ~120.0                           | C (quaternary, attached to -CH <sub>2</sub> -) |
| ~115.5                           | CH (meta to -OH)                               |
| ~40.0                            | Benzylic -CH <sub>2</sub> -                    |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-(4-Bromobenzyl)phenol**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                 |
|--------------------------------|---------------|--|
| 3600-3200                      | Strong, Broad | O-H stretch (phenolic)                     |
| 3100-3000                      | Medium        | Aromatic C-H stretch                       |
| 2920-2850                      | Weak          | Aliphatic C-H stretch (-CH <sub>2</sub> -) |
| 1600-1585, 1500-1400           | Medium-Strong | Aromatic C=C bending                       |
| 1260-1180                      | Strong        | C-O stretch (phenol)                       |
| 1075-1010                      | Strong        | C-Br stretch                               |
| 850-800                        | Strong        | p-disubstituted benzene C-H bend           |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-(4-Bromobenzyl)phenol**

| m/z     | Relative Intensity (%) | Assignment  |
|---------|------------------------|---|
| 264/266 | High                   | [M] <sup>+</sup> (Molecular ion, bromine isotope pattern)         |
| 185     | Medium                 | [M - Br] <sup>+</sup>   |
| 169/171 | Medium                 | [Br-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup> |
| 107     | High                   | [HO-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup> |
| 91      | Medium                 | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)     |
| 77      | Medium                 | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                     |

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(4-Bromobenzyl)phenol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

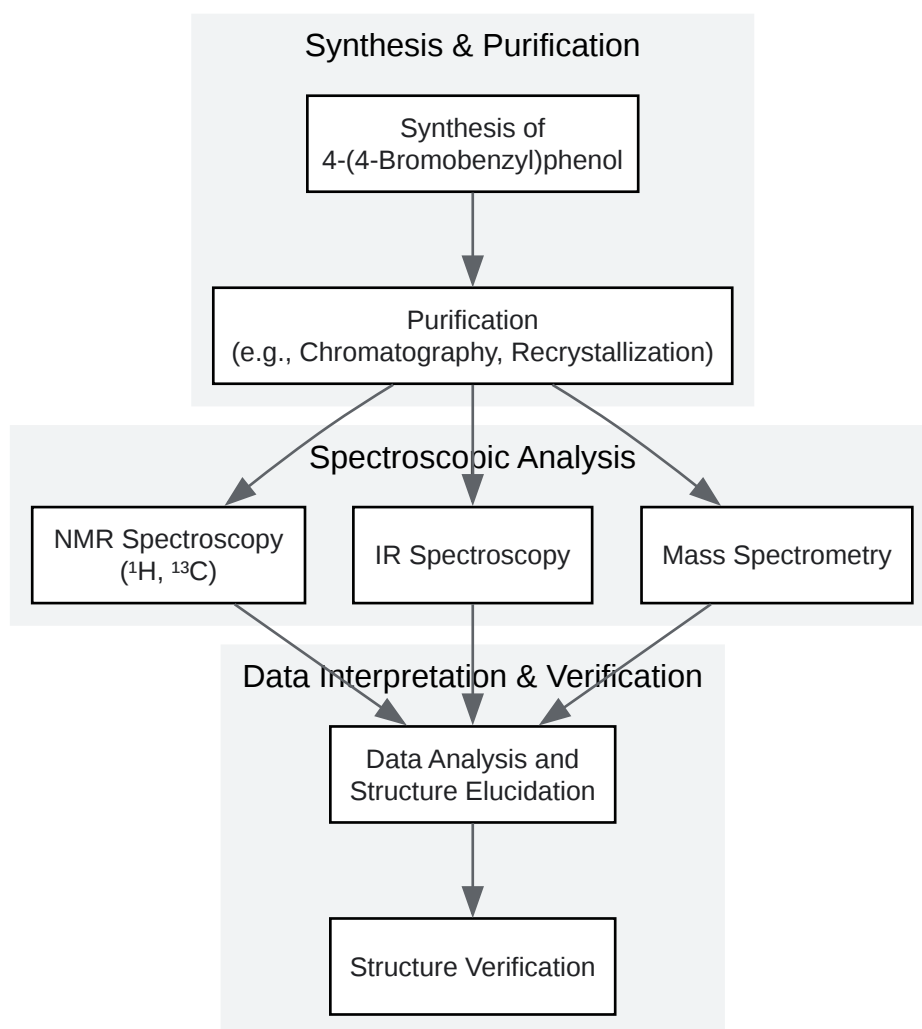
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational set of predicted spectroscopic data and general experimental methodologies for **4-(4-Bromobenzyl)phenol**. Researchers are encouraged to use this information as a reference and to perform their own experimental verification to obtain precise data for their specific samples.

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